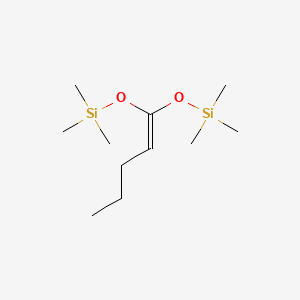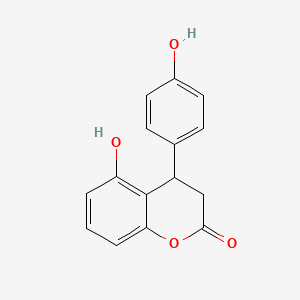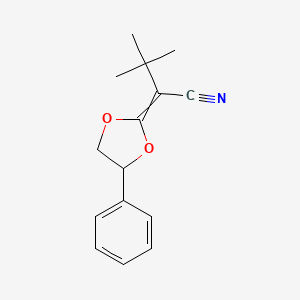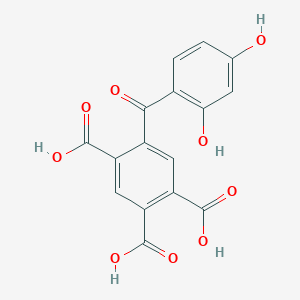![molecular formula C15H22N2O4 B14210750 Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- CAS No. 841234-41-1](/img/structure/B14210750.png)
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- is a complex organic compound characterized by its aromatic ring and various functional groups. This compound contains a total of 43 bonds, including multiple double bonds, aromatic bonds, and hydroxyl groups . It is a derivative of benzoic acid, which is widely known for its applications in food preservation and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Formation of the hydrazine derivative: This involves the reaction of benzoic acid with hydrazine under acidic conditions to form the hydrazine derivative.
Acetylation: The hydrazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Hydroxybutylation: Finally, the compound is reacted with 3-hydroxybutyl bromide in the presence of a base to introduce the hydroxybutyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
科学研究应用
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.
作用机制
The mechanism of action of Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Benzoic acid: A simpler compound with similar aromatic properties but lacking the additional functional groups.
Salicylic acid: Contains a hydroxyl group ortho to the carboxyl group, used in skincare products.
Acetohydroxamic acid: Contains a hydroxamic acid group, used as a urease inhibitor.
Uniqueness
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazine and hydroxyl groups allows for diverse interactions and applications in various fields.
属性
CAS 编号 |
841234-41-1 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC 名称 |
4-[2-[acetyl-(3-hydroxybutylamino)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-11(18)7-9-16-17(12(2)19)10-8-13-3-5-14(6-4-13)15(20)21/h3-6,11,16,18H,7-10H2,1-2H3,(H,20,21) |
InChI 键 |
DGUKZVPTCGXTOY-UHFFFAOYSA-N |
规范 SMILES |
CC(CCNN(CCC1=CC=C(C=C1)C(=O)O)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)




![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)




![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)

![2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane](/img/structure/B14210749.png)
